

# The Genetic Locus of the *inv* Gene in *Yersinia*: A Technical Guide

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## Compound of Interest

Compound Name: *invasin*

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## Abstract

The *inv* gene of *Yersinia enterocolitica* and *Yersinia pseudotuberculosis* encodes a pivotal virulence factor, **invasin**, which mediates the initial stages of infection by facilitating bacterial entry into host cells. This technical guide provides a comprehensive overview of the genetic locus of the *inv* gene, its intricate regulatory network, and the experimental methodologies used to elucidate its function. Quantitative data on gene expression and protein-DNA interactions are summarized, and detailed protocols for key experimental procedures are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the molecular mechanisms governing *inv* expression and **invasin**-mediated pathogenesis. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of *Yersinia* virulence and the development of novel anti-infective therapies.

## The *inv* Genetic Locus

The *inv* gene is located on the chromosome of pathogenic *Yersinia* species, with the notable exception of *Yersinia pestis*, where it exists as a non-functional pseudogene due to the insertion of an IS200-like element.<sup>[1]</sup> In *Y. enterocolitica* and *Y. pseudotuberculosis*, the *inv* gene is part of a complex regulatory landscape that allows the bacterium to finely tune the expression of **invasin** in response to environmental cues.

The *inv* locus is not typically part of a large operon with other virulence factors, but its expression is tightly controlled by a number of trans-acting regulatory proteins whose genes are located elsewhere on the chromosome. The promoter region of the *inv* gene contains binding sites for several key regulatory proteins, including RovA, H-NS, and YmoA, which collectively govern its transcriptional activity.

## Regulation of *inv* Gene Expression

The expression of the *inv* gene is multifactorial, responding to environmental signals such as temperature and pH. This regulation is primarily mediated by a complex interplay of transcriptional activators and repressors.

### Key Regulatory Proteins

- **RovA:** A member of the MarR/SlyA family of transcriptional regulators, RovA is a key activator of *inv* expression.<sup>[2]</sup> It binds directly to the *inv* promoter region and is essential for high-level transcription of the gene.<sup>[3][4]</sup> RovA expression itself is subject to autoregulation and is influenced by other regulatory proteins and environmental signals.<sup>[5][6][7]</sup>
- **H-NS (Histone-like Nucleoid-Structuring Protein):** H-NS is a global transcriptional repressor in Gram-negative bacteria that preferentially binds to AT-rich DNA, often found in virulence gene promoters.<sup>[8]</sup> H-NS binds to the *inv* promoter and represses its transcription, particularly at the host temperature of 37°C.<sup>[3][9]</sup>
- **YmoA:** This protein acts as a co-repressor with H-NS. YmoA does not bind DNA directly but is thought to interact with H-NS to form a more stable repressor complex on the *inv* promoter, enhancing the silencing effect of H-NS.<sup>[3][9][10]</sup> The expression of *ymoA* itself is regulated and contributes to the overall control of *inv* transcription.<sup>[11][12]</sup>
- **RovM:** This LysR-type transcriptional regulator indirectly represses *inv* expression by negatively regulating the expression of *rovA*.<sup>[6]</sup>

### Environmental Regulation

- **Temperature:** *inv* expression is thermoregulated, with maximal expression occurring at ambient temperatures (26°C) and repression at the host's body temperature (37°C).<sup>[13][14]</sup>

This is thought to be mediated by the increased repressive activity of the H-NS/YmoA complex at 37°C.[9]

- pH: At 37°C, a decrease in pH to around 5.5 can alleviate the H-NS/YmoA-mediated repression and lead to an increase in *inv* expression.[1][14] This suggests that the acidic environment of the gut may play a role in modulating **invasin** production during infection.

## Quantitative Data on *inv* Gene Regulation

The following tables summarize key quantitative data related to the regulation of the *inv* gene and the function of its product, **invasin**.

Regulator	Binding Site	Binding Affinity (Kd)	Effect on <i>inv</i> Expression	Reference
RovA	<i>inv</i> promoter	~100 nM	Activation	[4]
H-NS	<i>inv</i> promoter	High affinity (specific Kd not determined)	Repression	[3]

Condition	Relative <i>inv</i> mRNA Level	Reference
26°C	High	[13][14]
37°C	Low	[13][14]
37°C, pH 5.5	High	[1][14]

Cell Line	Invasion Efficiency (%)	Reference
HEp-2	~5-10%	[15]
CHO	Variable	[10]
Caco-2	Low	[10]

## Experimental Protocols

This section provides detailed methodologies for key experiments used to study the *inv* gene and its regulation.

## Transposon Mutagenesis to Identify *inv* Regulators

This protocol describes a method for generating a library of random transposon insertions in the *Yersinia* chromosome to screen for mutants with altered *inv* expression.

- Preparation of Electrocompetent *Yersinia* Cells:
  - Grow *Yersinia enterocolitica* overnight at 28°C in Luria-Bertani (LB) broth.
  - Inoculate 500 ml of fresh LB broth with the overnight culture and grow to an OD600 of 0.5-0.7.
  - Chill the culture on ice for 30 minutes.
  - Pellet the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
  - Wash the cell pellet three times with ice-cold 10% glycerol.
  - Resuspend the final pellet in a small volume of 10% glycerol and store in aliquots at -80°C.
- Electroporation of Transposon:
  - Thaw an aliquot of electrocompetent cells on ice.
  - Add 1-2 µl of a purified transposon delivery vector (e.g., a suicide vector carrying a mini-Tn5 transposon) to the cells.
  - Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette (0.2 cm gap).
  - Electroporate using a Bio-Rad Gene Pulser or equivalent device with the following settings: 2.5 kV, 25 µF, 200 Ω.
  - Immediately add 1 ml of SOC medium to the cuvette and transfer the cell suspension to a microfuge tube.

- Incubate at 28°C for 1-2 hours with gentle shaking to allow for expression of the antibiotic resistance marker on the transposon.
- Selection and Screening of Mutants:
  - Plate serial dilutions of the electroporated cells onto LB agar plates containing the appropriate antibiotic to select for transposon insertion mutants.
  - To screen for altered *inv* expression, replica-plate the mutant colonies onto agar containing a reporter for *inv* promoter activity (e.g., a chromogenic substrate for  $\beta$ -galactosidase if using a *inv-lacZ* fusion).
  - Identify colonies with altered reporter activity (e.g., white colonies on X-gal plates for repressors, or blue colonies under repressive conditions for activators).
- Identification of the Transposon Insertion Site:
  - Isolate genomic DNA from the mutant of interest.
  - Use a method such as arbitrary PCR or inverse PCR to amplify the DNA flanking the transposon insertion site.
  - Sequence the PCR product to identify the gene disrupted by the transposon.

## Gentamicin Protection Assay for Bacterial Invasion

This assay is used to quantify the ability of *Yersinia* to invade cultured mammalian cells.

- Cell Culture and Bacterial Preparation:
  - Seed mammalian epithelial cells (e.g., HEp-2) in 24-well tissue culture plates and grow to confluence.
  - Grow *Yersinia* strains overnight in LB broth at 26°C.
  - Dilute the overnight cultures in fresh medium and grow to mid-log phase.

- Wash the bacteria in phosphate-buffered saline (PBS) and resuspend in tissue culture medium without antibiotics.
- Infection of Cells:
  - Remove the culture medium from the confluent cell monolayers and wash with PBS.
  - Infect the cells with the bacterial suspension at a multiplicity of infection (MOI) of 10-100 bacteria per cell.
  - Centrifuge the plates at 500 x g for 5 minutes to synchronize the infection.
  - Incubate the plates at 37°C in a 5% CO<sub>2</sub> incubator for 1-2 hours to allow for bacterial invasion.
- Gentamicin Treatment:
  - After the invasion period, wash the monolayers three times with PBS to remove non-adherent bacteria.
  - Add fresh culture medium containing gentamicin (typically 50-100 µg/ml) to each well. Gentamicin is an antibiotic that does not efficiently penetrate eukaryotic cells and will kill extracellular bacteria.
  - Incubate for 1-2 hours at 37°C.
- Quantification of Intracellular Bacteria:
  - Wash the monolayers again three times with PBS to remove the gentamicin.
  - Lyse the mammalian cells by adding a solution of 1% Triton X-100 in PBS to each well.
  - Plate serial dilutions of the cell lysates onto LB agar plates.
  - Incubate the plates overnight at 28°C and count the number of colony-forming units (CFUs) to determine the number of viable intracellular bacteria.

- Invasion efficiency is typically expressed as the percentage of the initial inoculum that survived the gentamicin treatment.

## Purification of His-tagged RovA Protein

This protocol describes the purification of recombinant His-tagged RovA protein from *E. coli* for use in in vitro assays.

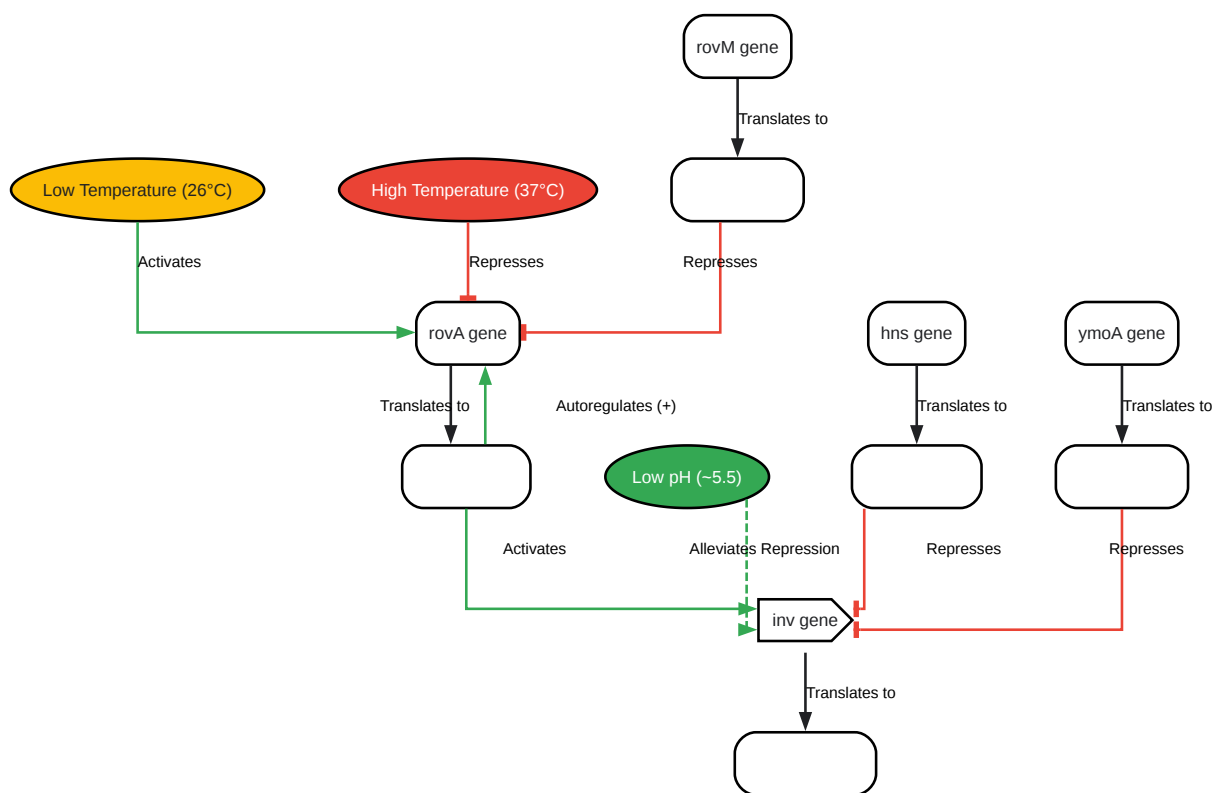
- Expression of His-tagged RovA:
  - Transform an *E. coli* expression strain (e.g., BL21(DE3)) with a plasmid encoding a C- or N-terminally His-tagged RovA under the control of an inducible promoter (e.g., the T7 promoter).
  - Grow the transformed cells in LB broth containing the appropriate antibiotic to an OD600 of 0.6-0.8.
  - Induce protein expression by adding IPTG (isopropyl  $\beta$ -D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
  - Continue to grow the culture for 3-4 hours at 30°C.
- Cell Lysis:
  - Harvest the cells by centrifugation at 5,000 x g for 15 minutes.
  - Resuspend the cell pellet in a lysis buffer (e.g., 50 mM NaH<sub>2</sub>PO<sub>4</sub>, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail.
  - Lyse the cells by sonication on ice.
  - Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.
- Affinity Chromatography:
  - Equilibrate a Ni-NTA (nickel-nitrilotriacetic acid) affinity column with lysis buffer.
  - Load the clarified lysate onto the column.

- Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
- Elute the His-tagged RovA protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
- Protein Analysis and Storage:
  - Analyze the purified protein by SDS-PAGE to assess its purity and size.
  - Dialyze the purified protein against a storage buffer (e.g., PBS with 10% glycerol) to remove imidazole.
  - Determine the protein concentration using a Bradford or BCA assay.
  - Store the purified protein in aliquots at -80°C.

## Visualizations

### Signaling Pathway for *inv* Gene Regulation

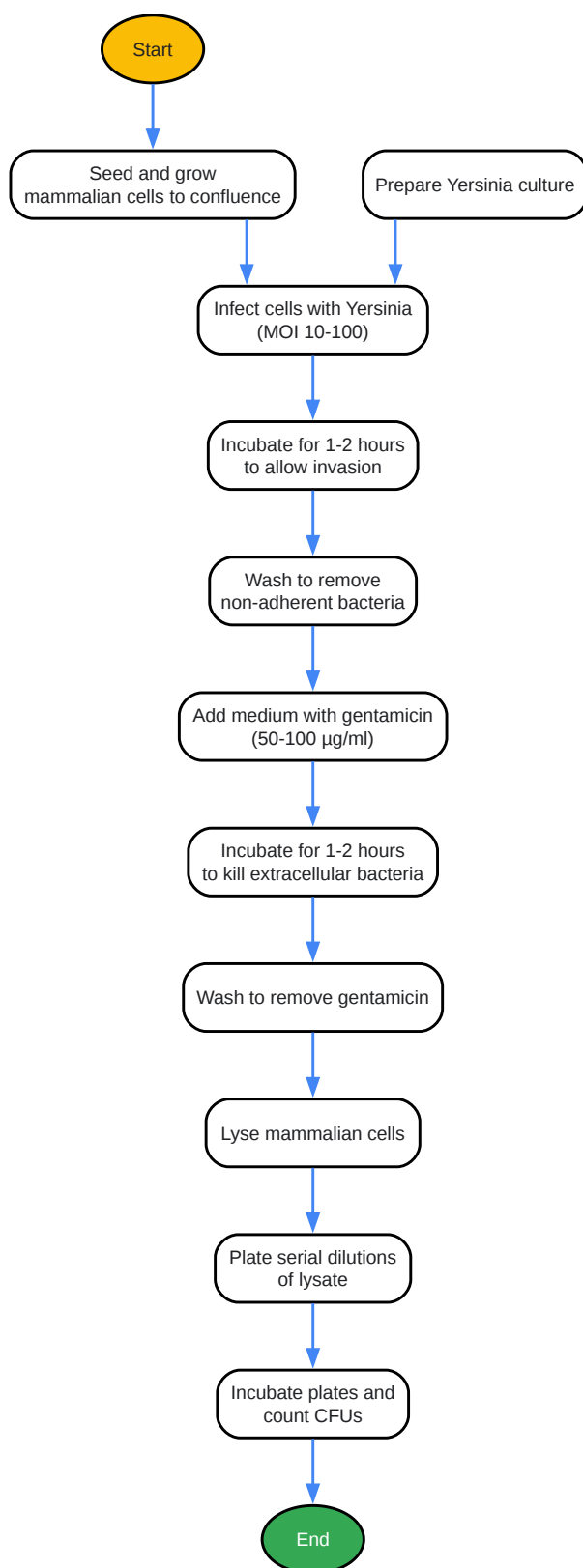




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Caption: Regulatory network of the *Yersinia* *inv* gene.

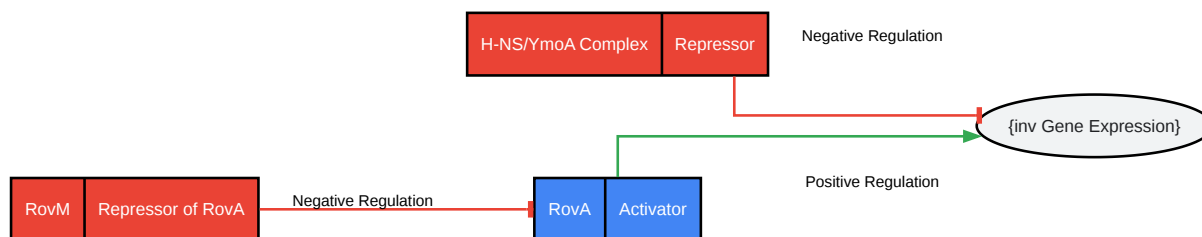
## Experimental Workflow for Gentamicin Protection Assay



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Caption: Workflow of the gentamicin protection assay.

## Logical Relationship of inv Gene Regulators



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Caption: Logical interactions of key inv gene regulators.

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